molecular formula C11H22N2O3 B2565535 Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate CAS No. 1780307-20-1

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate

Cat. No.: B2565535
CAS No.: 1780307-20-1
M. Wt: 230.308
InChI Key: HVLKPNYTIZDTEC-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate: is an organic compound with the molecular formula C11H22N2O3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, an amino group, and a methoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,4-diamine or a 1,4-diketone.

    Introduction of the Amino Group: The amino group can be introduced via reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Addition of the Methoxymethyl Group: The methoxymethyl group can be introduced through an alkylation reaction using methoxymethyl chloride and a base such as sodium hydride.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound may serve as potential therapeutic agents. Their ability to interact with biological targets can be exploited to develop new drugs for various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate depends on its specific application. In drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability, while the amino group can form hydrogen bonds with biological targets, increasing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-amino-3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-3-(ethoxymethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-amino-3-(methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This group can enhance the compound’s solubility and stability, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 3-amino-3-(methoxymethyl)pyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-5-11(12,7-13)8-15-4/h5-8,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLKPNYTIZDTEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(COC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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